(2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}acrylic acid
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Description
This compound is a derivative of acrylic acid, which is a type of organic compound known as a carboxylic acid. It contains a diethylamino group attached to a methoxyphenyl group via a methylene bridge . The presence of the diethylamino group suggests that this compound might have basic properties, while the acrylic acid moiety indicates potential reactivity as an acid .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , which can provide detailed information about the arrangement of atoms in a molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These properties may include melting point, boiling point, solubility, and spectral properties .Mechanism of Action
Target of Action
It’s structurally related to hydroxycinnamic acids , a class of compounds known to interact with various enzymes and receptors in the body.
Mode of Action
Based on its structural similarity to hydroxycinnamic acids , it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can lead to changes in the conformation and activity of the target proteins.
Safety and Hazards
Properties
IUPAC Name |
(E)-3-[3-(diethylaminomethyl)-4-methoxyphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-4-16(5-2)11-13-10-12(7-9-15(17)18)6-8-14(13)19-3/h6-10H,4-5,11H2,1-3H3,(H,17,18)/b9-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELNHZBKGVHJGV-VQHVLOKHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)C=CC(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC(=C1)/C=C/C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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